N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound notable for its diverse structural components, including a thiazole ring and a pyrrolidinone moiety. This compound is classified under the category of thiazole derivatives, which are significant in medicinal chemistry due to their biological activities. The compound's unique structure suggests potential applications in drug development and materials science.
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves several key steps:
These methods highlight the multi-step nature of synthesizing this compound, which requires careful control of reaction conditions and reagents.
The molecular formula for N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is , with a molecular weight of approximately 366.41 g/mol.
The compound's structure can be represented using various notations:
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)C(C)=C(C)C
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide largely depends on its specific application in medicinal chemistry.
In potential therapeutic contexts:
This compound may modulate biological pathways by inhibiting or activating target proteins involved in disease processes.
The physical properties of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
Chemical properties include:
Property | Value |
---|---|
pH | Neutral |
Reactivity | Moderate |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
N-[5-(2,4-dimethyl-1,3-thiazol-5-y)-1,3,4 oxadiazol - 2 - yl] - 2 - ( 2 , 5 - dioxopyrrolidin - 1 - yl ) acetamide has several applications in scientific research:
These applications underscore the compound's versatility and potential significance in advancing scientific knowledge and therapeutic options.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: